9-Fluorenylmethyl carbamate
Overview
Description
9-Fluorenylmethyl carbamate is a chemical compound with the molecular formula C15H13NO2. It is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in various chemical processes.
Mechanism of Action
Target of Action
The primary target of 9-Fluorenylmethyl carbamate is the amino group of amino acids in peptide synthesis . It acts as a protective group for the alpha amino group, preventing unwanted reactions during the synthesis process .
Mode of Action
this compound, acting as a base amplifier, undergoes a base-catalysed fragmentation reaction to liberate the corresponding amine . This amine can then act as a catalyst for decomposing parent molecules, leading to autocatalytic decomposition . This process is crucial in the synthesis of peptides .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the peptide synthesis pathway . By acting as a protective group for the alpha amino group, it prevents unwanted reactions and ensures the correct sequence of amino acids in the peptide chain .
Pharmacokinetics
Its role in peptide synthesis suggests that its absorption, distribution, metabolism, and excretion (adme) properties would be closely tied to the peptide it is helping to synthesize .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . This is crucial in biological systems, as peptides play many roles, including acting as hormones, neurotransmitters, and antibiotics .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . It is stable under acidic conditions but is cleaved under very mild basic conditions . Therefore, the environment in which this compound is used must be carefully controlled to ensure its efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Fluorenylmethyl carbamate can be synthesized through the reaction of 9-fluorenylmethanol with phosgene. The reaction typically involves the following steps:
- Dissolving 9-fluorenylmethanol in an appropriate solvent such as dichloromethane.
- Adding phosgene to the solution under controlled conditions.
- Allowing the reaction to proceed at a low temperature to avoid decomposition.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Safety measures are crucial due to the use of phosgene, a toxic and hazardous reagent.
Chemical Reactions Analysis
Types of Reactions: 9-Fluorenylmethyl carbamate undergoes various chemical reactions, including:
Base-Catalyzed Fragmentation: This reaction liberates the corresponding amine, which can then act as a catalyst for further decomposition of parent molecules.
Substitution Reactions: The carbamate group can be substituted under specific conditions to form different derivatives.
Common Reagents and Conditions:
Base Catalysts: Such as piperidine, which facilitates the fragmentation of this compound.
Solvents: Dichloromethane, dioxane, and other organic solvents are commonly used.
Major Products:
Scientific Research Applications
9-Fluorenylmethyl carbamate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active peptides and proteins.
Medicine: It plays a role in the development of pharmaceuticals by facilitating the synthesis of complex molecules.
Industry: this compound is used in the production of photopolymers and other advanced materials.
Comparison with Similar Compounds
Di-tert-butyl dicarbonate (Boc): Another protecting group used in peptide synthesis.
9-Fluorenylmethoxycarbonyl chloride: A related compound used for similar purposes in organic synthesis.
Uniqueness: 9-Fluorenylmethyl carbamate is unique due to its stability under neutral conditions and its ability to be removed under mild basic conditions. This makes it particularly useful in peptide synthesis, where maintaining the integrity of other functional groups is crucial .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c16-15(17)18-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOKVYOCRSMTSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352990 | |
Record name | 9-Fluorenylmethyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84418-43-9 | |
Record name | 9-Fluorenylmethyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Fluorenyl-methyl-carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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